molecular formula C19H13ClN2O3S B2970493 (Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide CAS No. 300559-56-2

(Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide

Katalognummer: B2970493
CAS-Nummer: 300559-56-2
Molekulargewicht: 384.83
InChI-Schlüssel: GRABGULVILJZIS-RVDMUPIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide is a structurally complex molecule featuring:

  • A benzenesulfonamide moiety, known for its role in enzyme inhibition (e.g., carbonic anhydrase) and drug solubility.
  • A furan ring linked to a (Z)-configured cyanovinyl group, which may enhance rigidity and electronic interactions with biological targets.
  • A 4-chlorophenyl substituent, a common pharmacophore in antimicrobial and anticancer agents due to its lipophilicity and ability to modulate binding affinity.

Its Z-isomer geometry likely influences stereospecific interactions with target proteins.

Eigenschaften

IUPAC Name

4-[5-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c20-16-5-1-13(2-6-16)15(12-21)11-17-7-10-19(25-17)14-3-8-18(9-4-14)26(22,23)24/h1-11H,(H2,22,23,24)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRABGULVILJZIS-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=CC=C(C=C3)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by its complex structure, which includes a furan moiety and a chlorophenyl group. Its molecular formula is C19H13ClN2O3SC_{19}H_{13}ClN_{2}O_{3}S with a molar mass of 384.84 g/mol . This compound is of interest due to its potential biological activities, particularly in the context of anticancer research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including those structurally related to (Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide. The presence of the chlorophenyl and furan groups enhances the compound's ability to interact with biological targets, which may lead to cytotoxic effects on cancer cells.

Cytotoxicity Studies

  • MCF-7 Breast Cancer Cells : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against MCF-7 breast cancer cells. For instance, derivatives containing furan rings have demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). Compounds similar to (Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide have been noted for their ability to induce apoptosis in cancer cells through the activation of intrinsic pathways .

Structure-Activity Relationship (SAR)

The structural components of (Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide play a crucial role in its biological activity:

Structural Feature Impact on Activity
Chlorophenyl Group Enhances lipophilicity and cellular uptake
Furan Moiety Contributes to interaction with biological targets
Benzenesulfonamide Facilitates binding to enzyme active sites

Case Studies and Research Findings

  • In Vivo Efficacy : A study evaluating similar sulfonamide derivatives showed promising results in mouse xenograft models, where administration at doses of 10 mg/kg resulted in significant tumor size reduction .
  • Binding Affinity : Research has indicated that compounds featuring similar frameworks exhibit high binding affinity towards CDK1B, with Ki values as low as 0.63 nM, suggesting that (Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide could also possess potent inhibitory effects on this kinase .
  • Comparative Analysis : In a comparative study involving multiple compounds, those with furan and chlorophenyl substituents demonstrated superior cytotoxicity against various cancer cell lines compared to their non-substituted counterparts .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key structural analogs and their activities are summarized below:

Compound Name/Structure Key Structural Features Biological Activity MIC/IC50 Values Reference
(Z)-4-(5-(2-(4-Chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide (Target) Benzenesulfonamide, furan, chlorophenyl, cyanovinyl (Z) Hypothesized: Antifungal/Anticancer N/A (Data not provided in evidence) N/A
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole Thiazole, hydrazone, nitro, fluorophenyl, furan Anticandidal (Candida utilis) MIC = 250 µg/mL (vs. fluconazole: 2 µg/mL)
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole Thiazole, hydrazone, nitro, chlorophenyl, furan Anticancer (MCF-7), Low cytotoxicity IC50 = 125 µg/mL (MCF-7); IC50 > 500 µg/mL (NIH/3T3)
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Triazole, cyclopentenyl, chlorophenyl hydrazinyl Antiviral (SARS-CoV-2 inhibition) N/A (Reported as "active" in screening)

Key Observations

Antifungal Activity
  • The thiazolyl hydrazone derivatives in demonstrate moderate anticandidal activity (MIC = 250 µg/mL) against Candida utilis but are significantly less potent than fluconazole (MIC = 2 µg/mL) .
  • The nitro group in these analogs may reduce efficacy compared to the target compound’s cyanovinyl group, which could enhance electronic interactions with fungal targets.
  • Standardized antifungal testing (CLSI M27-A3) ensures reliable comparison of such compounds .
Anticancer Activity
  • The chlorophenyl-substituted thiazole derivative shows selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to normal NIH/3T3 cells (IC50 > 500 µg/mL) . This suggests that chlorophenyl groups enhance tumor selectivity.
  • The target compound’s benzenesulfonamide group may improve solubility or target engagement compared to thiazole-based analogs.
Antiviral Potential
  • Triazole-thiol derivatives with chlorophenyl hydrazinyl groups () show activity against SARS-CoV-2 .
Structural Determinants of Activity
  • Chlorophenyl Substitution : Enhances lipophilicity and target binding across multiple therapeutic areas (antifungal, anticancer, antiviral).
  • Furan vs. Thiazole/Triazole : Furan’s oxygen atom may favor hydrogen bonding, whereas thiazole/triazole rings offer nitrogen-based interactions.
  • Cyanovinyl vs. Hydrazone/Nitro: The cyanovinyl group’s electron-withdrawing nature and rigidity could improve stability and target affinity compared to nitro or hydrazone groups.

Q & A

Q. What synthetic methodologies are reported for structurally related benzenesulfonamide derivatives containing furan and chlorophenyl moieties?

Synthesis of analogous compounds typically involves multi-step organic reactions, including:

  • Condensation reactions : For example, hydrazone derivatives are synthesized by reacting furan carbaldehydes with hydrazine derivatives under reflux in ethanol .
  • Cyclization : Thiazole or benzothiazole rings are formed via cyclocondensation of thioamides or cyanomethyl precursors with aldehydes .
  • Sulfonylation : Benzenesulfonamide groups are introduced via sulfonic acid chlorides reacting with amines under basic conditions .
    Key solvents include glacial acetic acid and absolute ethanol, with purification via recrystallization or column chromatography.

Q. How is the structural characterization of such compounds validated in academic studies?

Routine characterization involves:

  • Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., Z/E isomerism in cyanovinyl groups) . IR spectroscopy identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., ESI-HRMS with <5 ppm error) .
  • X-ray crystallography : Used to resolve ambiguous stereochemistry in analogs, such as sulfonamide derivatives .

Q. What preliminary biological screening data exist for structurally similar compounds?

  • Antifungal activity : Thiazolyl hydrazone derivatives with 4-chlorophenyl-furan motifs showed MIC values of 250 µg/mL against Candida utilis but were less potent than fluconazole (MIC = 2 µg/mL) .
  • Cytotoxicity : Some analogs exhibited selective toxicity, e.g., IC50 = 125 µg/mL against MCF-7 breast cancer cells vs. IC50 >500 µg/mL in NIH/3T3 normal cells, suggesting therapeutic windows .

Advanced Research Questions

Q. How do structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Key SAR insights from analogs:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring enhance antifungal activity but may increase cytotoxicity. Methoxy groups reduce potency .
  • Heterocyclic core : Benzothiazole derivatives show higher anticancer activity than benzimidazoles, likely due to improved π-stacking interactions .
  • Stereochemistry : Z-isomers of cyanovinyl groups exhibit superior binding to tubulin or fungal enzymes compared to E-isomers .

Q. What computational strategies are employed to predict the mechanism of action?

  • Molecular docking : Analogous compounds (e.g., thiophenyl hydrazones) dock into β-tubulin’s colchicine binding site, disrupting microtubule assembly . For antifungal activity, docking studies with Candida CYP51 (lanosterol 14α-demethylase) reveal hydrophobic interactions with the furan-chlorophenyl moiety .
  • QSAR modeling : Hammett constants (σ) of substituents correlate with IC50 values, guiding rational design .

Q. How can contradictions in cytotoxicity data across studies be resolved?

Discrepancies may arise from:

  • Cell line variability : MCF-7 (breast cancer) vs. HeLa (cervical cancer) cells differ in drug transporter expression, affecting IC50 .
  • Assay conditions : Viability assays (MTT vs. resazurin) yield differing sensitivities. Normalize data using reference standards (e.g., doxorubicin) .
  • Solubility limitations : Poor aqueous solubility of hydrophobic derivatives (e.g., logP >4) may lead to underreported activity; use DMSO carriers with <0.1% final concentration .

Q. What strategies improve the metabolic stability of benzenesulfonamide derivatives?

  • Bioisosteric replacement : Replace the sulfonamide with a sulfonate ester to reduce CYP450-mediated oxidation .
  • Prodrug design : Introduce acetylated or glycosylated moieties at the sulfonamide nitrogen to enhance bioavailability .
  • Halogenation : Fluorination at the furan ring’s 5-position decreases metabolic clearance in murine models .

Methodological Notes

  • Synthetic protocols : Optimize reaction times (3–5 hours) and temperatures (70–80°C) to avoid side products like E/Z isomer mixtures .
  • Biological assays : Use CLSI guidelines for antifungal MIC assays and NCI-60 panels for standardized cytotoxicity screening .
  • Data interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to resolve structural ambiguities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.